molecular formula C9H7N3 B1414850 3-Methylimidazo[1,5-a]pyridine-1-carbonitrile CAS No. 1018296-09-7

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No. B1414850
M. Wt: 157.17 g/mol
InChI Key: OITQFZCEFZAPCX-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,5-a]pyridine-1-carbonitrile” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

  • Efficacy: Some derivatives have shown significant activity, reducing bacterial load in infected mice models .
  • Luminescence: The compounds exhibit promising luminescence, which is useful for various imaging applications .
  • Inhibition: Certain derivatives have shown the ability to inhibit cancer cell growth .

Organic Synthesis

Scientific Field

Nanomedicine

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Chemical Sensors

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Optoelectronic Devices

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Confocal Microscopy Emitters

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Agrochemicals

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Corrosion Inhibitors

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Neurological Research

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Solar Energy Harvesting

Scientific Field

These applications demonstrate the versatility of “3-Methylimidazo[1,5-a]pyridine-1-carbonitrile” in various scientific fields. The compound’s unique structure and properties enable its use in a wide range of technologies and research areas, contributing to advancements in health, energy, and materials science .

Antiviral Agents

Scientific Field

Anti-Inflammatory Drugs

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Environmental Monitoring

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Molecular Electronics

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Photodynamic Therapy

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Quantum Computing

Scientific Field

These additional applications highlight the broad potential of “3-Methylimidazo[1,5-a]pyridine-1-carbonitrile” in various cutting-edge scientific and technological fields. The compound’s versatility is a testament to its unique chemical structure, enabling its use in diverse research areas and contributing to significant advancements across multiple disciplines .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and this review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQFZCEFZAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,5-a]pyridine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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